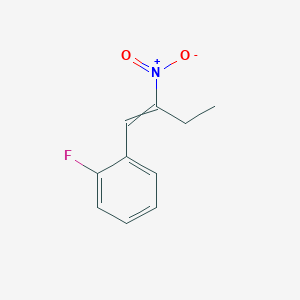

1-(2-Fluorophenyl)-2-nitro-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-2-nitro-1-butene is a useful research compound. Its molecular formula is C10H10FNO2 and its molecular weight is 195.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-2-nitro-1-butene, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nitroalkene synthesis via Henry reaction or nitration of pre-formed enolates. Fluorophenyl groups can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using 2-fluorophenylboronic acid. Optimize temperature (e.g., 60–80°C for nitro group stability) and solvent polarity (e.g., DMF for polar intermediates). Monitor reaction progress using TLC and HPLC, and characterize intermediates via 1H/19F NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural and electronic properties of this compound be rigorously characterized?

- Methodology :

- X-ray crystallography : Determine crystal structure to confirm stereochemistry and nitro-olefin geometry .

- Spectroscopy : Use 19F NMR to assess electronic effects of the fluorine substituent (chemical shifts ~-110 to -120 ppm for aryl-F). Compare experimental IR stretching frequencies (e.g., nitro group at ~1520 cm−1) with DFT-calculated values to validate electronic structure .

Q. What experimental protocols ensure stability and purity of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies under stress conditions (pH 3–10, 40–60°C, UV light). Use HPLC-UV to quantify degradation products (e.g., nitro reduction to amine). Store in amber vials at -20°C under inert gas (Ar/N2) to prevent photolysis and oxidation .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in Diels-Alder reactions be resolved?

- Methodology :

- Kinetic studies : Compare reaction rates with dienes of varying electron density (e.g., cyclopentadiene vs. anthracene) to assess electronic demand.

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and identify steric/electronic barriers caused by the 2-fluorophenyl group .

- Isotopic labeling : Use 15N-labeled nitro groups to track regioselectivity via 15N NMR .

Q. What strategies can elucidate the role of the 2-fluorophenyl group in modulating biological activity?

- Methodology :

- SAR studies : Synthesize analogs with substituents at the 3- or 4-fluorophenyl positions and compare bioactivity (e.g., enzyme inhibition assays).

- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina to assess fluorine’s impact on binding affinity and selectivity .

- Metabolic profiling : Use LC-MS to track fluorophenyl metabolism in vitro (e.g., hepatic microsomes) and identify bioactive metabolites .

Q. How can discrepancies between computational predictions and experimental spectroscopic data for this compound be addressed?

- Methodology :

- Vibrational analysis : Reconcile IR/Raman spectra with scaled DFT frequencies (e.g., using the PBE0 functional) to account for anharmonic effects.

- Solvent modeling : Apply implicit solvent models (e.g., PCM) to NMR chemical shift calculations, as fluorine’s electronegativity may perturb solvation .

- Collaborative validation : Cross-reference data with NIST Chemistry WebBook entries for analogous nitro-olefins .

Properties

CAS No. |

150322-74-0 |

|---|---|

Molecular Formula |

C10H10FNO2 |

Molecular Weight |

195.19 g/mol |

IUPAC Name |

1-fluoro-2-(2-nitrobut-1-enyl)benzene |

InChI |

InChI=1S/C10H10FNO2/c1-2-9(12(13)14)7-8-5-3-4-6-10(8)11/h3-7H,2H2,1H3 |

InChI Key |

HUCKFNRBYLWKIS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC1=CC=CC=C1F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.